5-Oxa-8-azaspiro[3.6]decane hydrochloride
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Overview
Description
“5-Oxa-8-azaspiro[3.6]decane hydrochloride” is a chemical compound with the CAS Number: 2173999-82-9 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “this compound” is 177.67 . The InChI code is 1S/C8H15NO.ClH/c1-2-8(3-1)4-5-9-6-7-10-8;/h9H,1-7H2;1H . The InChI key is QATLGUIGZCFITO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 177.67 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Properties
5-Oxa-8-azaspiro[3.6]decane hydrochloride is a compound with a structure that places it within the class of spiroaminals, which are of significant interest due to their presence in natural and synthetic products with notable biological activities. The synthetic strategies for such spiroaminals have been explored, highlighting their potential in drug discovery and the complexity of their chemical synthesis. For instance, compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have been synthesized, showcasing the chemical versatility and potential for further functionalization of spirocyclic compounds. Their crystal structures often reveal intricate conformations, contributing to their reactivity and potential biological activities (Sinibaldi & Canet, 2008; Wen, 2002).
Drug Discovery Applications
The design and synthesis of spirocyclic compounds, including those similar to this compound, have implications in drug discovery. Novel thia/oxa-azaspiro[3.4]octanes have been developed as multifunctional modules for drug discovery, indicating the strategic value of spirocyclic compounds in medicinal chemistry. These compounds are synthesized through robust and economical routes, aiming for structural diversity and novelty in therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Biological Activity and Potential Therapeutic Uses
Spirocyclic compounds, akin to this compound, have been synthesized and assessed for their muscarinic agonist properties, showing potential for the treatment of cognitive impairments such as dementia of Alzheimer's type. The exploration of these compounds includes detailed studies on their receptor affinity and in vivo activities, underlining the therapeutic promise of spirocyclic structures in addressing neurological conditions (Tsukamoto et al., 1995).
Advanced Synthesis Techniques
The development of new synthesis methods for spirocyclic compounds, including 5-Oxa-8-azaspiro[3.6]decane derivatives, showcases the evolution of synthetic organic chemistry. Techniques such as the intramolecular acylnitroso ene reaction have been utilized to efficiently construct azaspirocyclic core structures, demonstrating the strategic advancements in synthesizing complex molecular architectures with potential biological relevance (Matsumura, Aoyagi, & Kibayashi, 2003).
Radioligand Development
The exploration of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands exemplifies the intersection of chemistry and nuclear medicine. These compounds, demonstrating nanomolar affinity for σ1 receptors, underline the role of spirocyclic structures in developing diagnostic tools and potential therapeutic agents, further illustrating the broad applicability of compounds like this compound in scientific research (Tian et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-oxa-8-azaspiro[3.6]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-5-9-6-7-10-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLGUIGZCFITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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